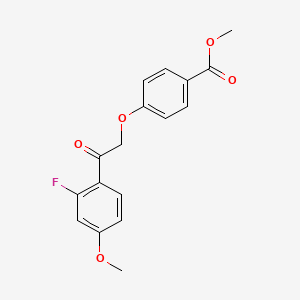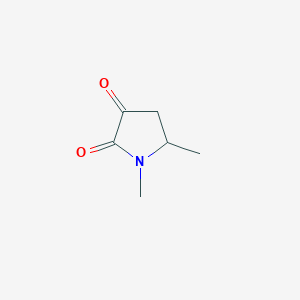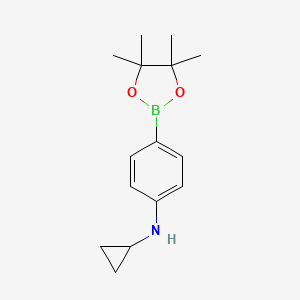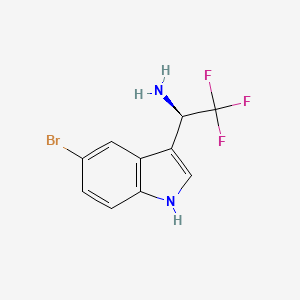
(Octahydro-1H-quinolizin-9a-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its octahydroquinolizine core, which is a bicyclic structure, and a methanamine group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the octahydroquinolizine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the cyclization and amination processes. The scalability of these methods is crucial for producing the compound in large quantities for research and potential commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolizine Derivatives: Compounds with similar bicyclic structures but different functional groups.
Amines: Compounds with similar amine groups attached to different core structures.
Uniqueness
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE stands out due to its unique combination of the octahydroquinolizine core and the methanamine group
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octahydroquinolizin-9a-ylmethanamine |
InChI |
InChI=1S/C10H20N2/c11-9-10-5-1-3-7-12(10)8-4-2-6-10/h1-9,11H2 |
Clé InChI |
VAQNDNNGZXHTGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCCC2(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















